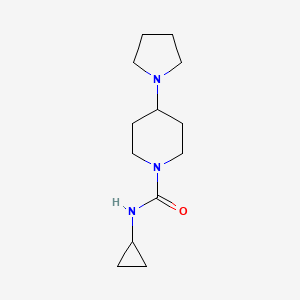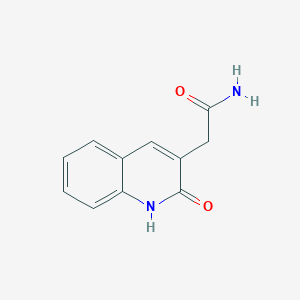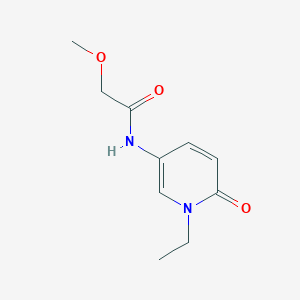![molecular formula C17H21NO2 B7529930 2-bicyclo[2.2.1]heptanyl-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone](/img/structure/B7529930.png)
2-bicyclo[2.2.1]heptanyl-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bicyclo[2.2.1]heptanyl-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone is a chemical compound that has gained significant attention in the scientific community for its potential applications in medical research. The compound is a synthetic derivative of isoquinoline, a naturally occurring alkaloid found in several plant species.2.1]heptanyl-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone.
Mecanismo De Acción
The mechanism of action of 2-bicyclo[2.2.1]heptanyl-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone involves its binding to dopamine receptors, particularly the D2 receptor subtype. This binding results in a decrease in the release of dopamine, leading to a decrease in the activity of the dopaminergic system. The compound also modulates the activity of other neurotransmitters, including serotonin and glutamate, through its interactions with various receptors and transporters.
Biochemical and Physiological Effects:
2-bicyclo[2.2.1]heptanyl-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone has been found to have several biochemical and physiological effects. In animal studies, the compound has been shown to decrease locomotor activity and induce catalepsy, a state of immobility that is often used as a model for Parkinson's disease. It has also been found to decrease the release of dopamine and increase the levels of serotonin and glutamate in certain brain regions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-bicyclo[2.2.1]heptanyl-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone for lab experiments is its high affinity for dopamine receptors, which makes it a useful tool for studying the dopaminergic system. Its ability to modulate the activity of other neurotransmitters also makes it a versatile compound for studying the interactions between different neurotransmitter systems. However, one limitation of the compound is its potential to induce catalepsy, which may complicate certain experiments and make it difficult to interpret the results.
Direcciones Futuras
There are several future directions for research on 2-bicyclo[2.2.1]heptanyl-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone. One area of interest is the development of new treatments for psychiatric and neurological disorders based on the compound's ability to modulate neurotransmitter activity. Another direction is the exploration of the compound's potential as a tool for studying the dopaminergic system and its interactions with other neurotransmitter systems. Additionally, research on the compound's structure-activity relationship may lead to the development of more potent and selective compounds with improved therapeutic potential.
Métodos De Síntesis
The synthesis of 2-bicyclo[2.2.1]heptanyl-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone involves a multi-step process that includes the condensation of bicyclo[2.2.1]heptan-2-one with 7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylic acid, followed by reduction and methylation. The final product is obtained through purification using column chromatography. The synthesis method has been optimized to produce high yields of the compound, making it an attractive option for large-scale production.
Aplicaciones Científicas De Investigación
2-bicyclo[2.2.1]heptanyl-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone has been found to have potential applications in medical research, particularly in the field of neuroscience. The compound has been shown to have a high affinity for dopamine receptors, which are involved in the regulation of mood, motivation, and reward. It has also been found to modulate the activity of other neurotransmitters, including serotonin and glutamate. These properties make it a promising candidate for the development of new treatments for psychiatric and neurological disorders, such as depression, schizophrenia, and addiction.
Propiedades
IUPAC Name |
2-bicyclo[2.2.1]heptanyl-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c19-15-4-3-12-5-6-18(10-14(12)9-15)17(20)16-8-11-1-2-13(16)7-11/h3-4,9,11,13,16,19H,1-2,5-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJCOFSNJIUGDKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2C(=O)N3CCC4=C(C3)C=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(6-fluoro-4H-1,3-benzodioxin-8-yl)ethyl]-3-methylurea](/img/structure/B7529857.png)
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-3-ethyl-1-methylurea](/img/structure/B7529864.png)

![4-[(E)-3-(2,6-difluorophenyl)prop-2-enoyl]piperazin-2-one](/img/structure/B7529880.png)
![2-methyl-N-[(3-methylthiophen-2-yl)methyl]morpholine-4-carboxamide](/img/structure/B7529883.png)
![1-[(4-Bromothiophen-2-yl)methyl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7529898.png)

![N-[2-[(2-chloroacetyl)amino]ethyl]-4-methoxybenzamide](/img/structure/B7529907.png)
![1-[2-(3-Fluorophenyl)ethyl]-3-(3-methylpyridin-2-yl)urea](/img/structure/B7529919.png)

![1-[(3-Fluorophenyl)methyl]-3-pyridin-2-ylurea](/img/structure/B7529935.png)
![4-chloro-N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7529951.png)
![2-[4-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-1-yl]acetonitrile](/img/structure/B7529953.png)